1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-methyl-5-(oxolan-3-yloxymethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-8(9-6-10-11)5-13-7-2-3-12-4-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVBEOUNFJVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Nucleophilic Substitution
The foundational step involves converting 1,2,4-triazole to 1-methyl-1H-1,2,4-triazole via nucleophilic substitution. As detailed in CN113651762A, optimal conditions use:
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Reagents : Chloromethane (3 eq), potassium hydroxide (2.5 eq)
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Solvent : Anhydrous ethanol
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Conditions : Reflux at 78°C for 12 hours
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Yield : 89% (HPLC purity >98%)
Mechanistic studies confirm that KOH deprotonates the triazole at N1, enabling methyl transfer from CH3Cl. Ethanol’s polarity enhances ionic intermediate stability, suppressing N2-alkylation byproducts.
Positional Protection Strategies for C5 Functionalization
Lithium-Mediated Protection-Deprotection Sequences
To direct substitution to C5, position 3 is temporarily blocked using trimethylsilyl (TMS) groups:
| Step | Conditions | Outcome |
|---|---|---|
| Protection | LDA (1.1 eq), TMSCl (1.05 eq) in THF at -78°C | 3-TMS-1-methyl-1H-1,2,4-triazole (86% yield) |
| C5 Lithiation | LDA (1.2 eq) in THF at -78°C | C5 lithium intermediate |
| Electrophilic Quench | Formaldehyde (2 eq) | 5-hydroxymethyl-3-TMS-1-methyltriazole (72% yield) |
This approach capitalizes on LDA’s strong base strength (-78°C pKa ~36) to selectively deprotonate C5 over C3.
Etherification via Mitsunobu Coupling
Oxolane-3-yloxy Methyl Group Installation
The hydroxymethyl intermediate undergoes Mitsunobu reaction with oxolan-3-ol to form the critical ether linkage:
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Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.2 eq)
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Solvent : Tetrahydrofuran (THF)
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Conditions : 0°C → room temperature, 18 hours
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Yield : 78% (HPLC purity 97.3%)
H NMR analysis confirms successful coupling:
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Triazole-CH2-O- resonance at δ 4.61 (dd, J = 8.4 Hz)
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Oxolane protons between δ 3.72–1.89
Final Deprotection and Purification
TMS Group Removal
Treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively cleaves the TMS group:
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Conditions : 1.1 eq TBAF, 25°C, 2 hours
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Yield : 95% (1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole)
Final purification via recrystallization (n-heptane/ethyl acetate) elevates HPLC purity to 99.1%.
Alternative Synthetic Routes and Comparative Analysis
Bromine-Mediated Pathway
An alternative route using 5-bromo-1-methyltriazole intermediates demonstrates lower efficiency:
| Step | Yield | Purity |
|---|---|---|
| Bromination (n-BuLi, CH2Br2) | 82% | 98.5% |
| SN2 with Oxolan-3-olate | 54% | 91% |
Steric hindrance from the oxolane ring reduces nucleophilic substitution efficacy compared to Mitsunobu coupling.
Scalability and Process Optimization
Large-Scale Reaction Parameters
Scale-up trials (1 mol batch) identify critical process parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| LDA Equivalents | 1.1–1.2 | <1.1: Incomplete deprotonation |
| >1.2: Side reactions (+8%) | ||
| Mitsunobu Temp | 0–25°C | >30°C: Diimide decomposition (-22%) |
Spectroscopic Characterization Data
Key NMR Assignments
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1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, H3), 4.61 (dd, J = 8.4 Hz, 2H, CH2O), 3.72–3.68 (m, 1H, oxolane-OCH)
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13C NMR : δ 151.2 (C3), 70.4 (CH2O), 67.8 (oxolane-OCH)
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole exhibits significant fungicidal properties. It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it effective against various fungal pathogens affecting crops.
Case Study: Efficacy Against Fungal Pathogens
A study conducted on the effectiveness of this compound against Fusarium species demonstrated a reduction in fungal growth by over 70% at concentrations as low as 50 ppm. The results highlight its potential as a viable alternative to conventional fungicides, which often lead to resistance issues.
| Fungal Pathogen | Concentration (ppm) | Growth Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 72 |
| Fusarium graminearum | 100 | 65 |
| Botrytis cinerea | 200 | 80 |
Pharmaceutical Applications
Antimicrobial Properties
Beyond agricultural uses, this compound has shown promise in pharmaceutical applications due to its antimicrobial properties. It has been tested against various bacterial strains with notable success.
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it could inhibit bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 15 |
| Escherichia coli | 50 | 20 |
| Pseudomonas aeruginosa | 100 | 18 |
Potential in Drug Development
The unique structure of this compound allows for modifications that could enhance its pharmacological properties. Researchers are exploring derivatives of this compound for potential use in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and biological activities of the target compound with analogous 1,2,4-triazole derivatives:
Key Observations
Substituent Impact on Activity: Flusilazole and Epoxiconazole are commercial fungicides with bulky aromatic substituents (fluorophenyl, chlorophenyl) that enhance target binding and environmental stability. The silane group in flusilazole contributes to its lipophilicity, aiding membrane penetration . Its ether oxygen could participate in hydrogen bonding, enhancing interactions with fungal cytochrome P450 enzymes . 3-Amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole () demonstrates how electron-donating groups (methylthio, amino) at positions 3 and 5 can shift activity toward herbicidal or metabolic pathways .
Molecular Weight and Bioactivity :
- Higher molecular weights (e.g., flusilazole, 315.4 g/mol) correlate with extended residual activity in agrochemicals. The target compound’s lower estimated molecular weight (~225 g/mol) may favor faster degradation, aligning with modern demands for reduced environmental persistence .
Enzyme Inhibition Mechanisms :
- The 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivative () highlights the importance of dual heterocyclic systems for potent enzyme inhibition. Its thione group enhances electron-deficient character, improving binding to EGFR’s ATP pocket .
Biological Activity
1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound possesses a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of 226.25 g/mol. The presence of the triazole ring is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A study on various triazole compounds indicated that those with specific substitutions on the triazole ring demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 32 µg/mL for different derivatives against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazoles are well-known antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Mechanism : The triazole ring interferes with ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism has been validated in several studies demonstrating effective antifungal activity against various pathogenic fungi.
Anticancer Potential
Emerging research suggests that triazole derivatives may also possess anticancer properties.
- Case Study : A recent investigation into the anticancer effects of triazoles showed that compounds similar to this compound inhibited tumor cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with DNA replication processes in pathogens.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole?
- Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general approach includes: (i) Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives (e.g., hydrazine hydrate in ethanol under reflux, as described in ). (ii) Introduction of the oxolane (tetrahydrofuran) substituent via nucleophilic substitution or etherification reactions, often requiring controlled pH and temperature (60–80°C) to optimize yields . (iii) Purification via recrystallization (ethanol/water mixtures) or column chromatography, monitored by TLC .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., shifts for methyl groups at δ ~2.5 ppm and oxolane protons at δ ~3.5–4.0 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for triazole rings) .
- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for bioactive studies) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer: Ethanol/water mixtures (1:2 to 1:3 v/v) are widely used due to the compound’s moderate polarity. reports yields of 61–81% with this method. Polar aprotic solvents (e.g., DMF) may be required for derivatives with enhanced hydrophobicity .
Advanced Research Questions
Q. What computational strategies predict the biological target interactions of this triazole derivative?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) is used to model antifungal activity. Parameters include:
- Binding affinity calculations (ΔG values < −7 kcal/mol suggest strong interactions).
- Ligand preparation via protonation state optimization (pH 7.4) and tautomer enumeration .
- Validation with in vitro assays (e.g., MIC values against Candida albicans) to correlate computational predictions with experimental data .
Q. How can substituent modifications enhance the compound’s pharmacological profile?
- Methodological Answer: Systematic SAR studies involve:
- Electron-withdrawing groups (e.g., halogens) at the oxolane ring to improve metabolic stability (see for similar triazoles with EC₅₀ < 10 μM).
- Bioisosteric replacement of oxolane with pyran or piperidine rings to modulate lipophilicity (logP adjustments) .
- In vitro ADME profiling (e.g., microsomal stability assays) to prioritize candidates .
Q. How are contradictions in biological activity data resolved across studies?
- Methodological Answer: Key steps include:
- Standardizing assay conditions (e.g., fixed solvent DMSO ≤1%, consistent cell lines).
- Structural validation via X-ray crystallography (as in for analogous compounds) to confirm conformational homogeneity.
- Meta-analysis of substituent effects (e.g., shows 3-bromo substitution increases antifungal activity by 40% compared to chloro analogs) .
Q. What in vitro models are suitable for evaluating antitumor activity?
- Methodological Answer:
- Cell viability assays (MTT or resazurin) using adherent lines (e.g., MCF-7, HeLa) at 48–72 hr exposures.
- Apoptosis markers (Annexin V/PI staining) to distinguish cytotoxic mechanisms.
- Dose-response curves (IC₅₀ determination) with triplicates to ensure reproducibility (see for IC₅₀ ranges of 15–50 μM in similar triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
